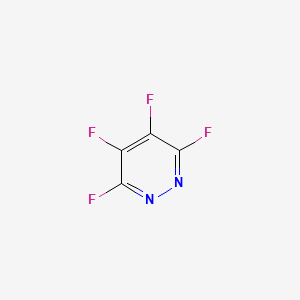

TETRAFLUOROPYRIDAZINE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science:

- Organic electronics: TFPD's fluorine atoms can influence its electrical properties, making it a candidate for organic electronics applications. Researchers are exploring its potential use in organic field-effect transistors (OFETs) []. OFETs are transistors made from organic materials and are essential components in various electronic devices.

Medicinal Chemistry:

- Drug discovery: The pyridazine ring is a common structural motif found in many bioactive molecules. TFPD's unique structure has led researchers to investigate its potential as a pharmaceutical lead compound. In this context, a lead compound is a molecule with promising biological activity that can be further modified to develop new drugs.

Tetrafluoropyridazine is a fluorinated heterocyclic compound characterized by a pyridazine ring with four fluorine substituents. Its molecular formula is , and it has gained attention due to its unique electronic properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for further chemical modifications and applications.

- Nucleophilic Substitution: Tetrafluoropyridazine can react with various nucleophiles, leading to the formation of substituted derivatives. The reactivity is influenced by the electron-withdrawing nature of the fluorine atoms, which can enhance the electrophilicity of the nitrogen atoms in the ring .

- Electrophilic Aromatic Substitution: The compound can also participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or sulfonyl groups can be introduced at specific positions on the ring .

- Reduction Reactions: Tetrafluoropyridazine can be reduced to yield less fluorinated derivatives, which may exhibit different biological and chemical properties.

Tetrafluoropyridazine and its derivatives have shown promising biological activities. Studies indicate that these compounds may possess antimicrobial, antifungal, and anticancer properties. The fluorinated moieties contribute to enhanced membrane permeability, which is a critical factor in drug design. Additionally, certain derivatives have been investigated for their potential as enzyme inhibitors, showcasing their relevance in pharmacology .

The synthesis of tetrafluoropyridazine typically involves several methods:

- From Tetrafluoropyridine: One common approach is the nucleophilic substitution of tetrafluoropyridine derivatives with various nucleophiles under controlled conditions. For instance, reactions with amines or thiols can yield tetrafluoropyridazine derivatives .

- Fluorination Reactions: Direct fluorination of pyridazine precursors using fluorinating agents such as potassium fluoride or other fluorides can also produce tetrafluoropyridazine.

- Multistep Synthesis: Some synthetic routes involve multiple steps, including halogenation followed by nucleophilic substitution, to achieve the desired tetrafluorinated structure .

Tetrafluoropyridazine has several applications across different fields:

- Pharmaceuticals: Its derivatives are explored as potential therapeutic agents due to their biological activity.

- Agricultural Chemicals: Compounds based on tetrafluoropyridazine are being investigated for use as herbicides or pesticides due to their effectiveness against various pests.

- Materials Science: The unique properties of tetrafluoropyridazine make it suitable for developing advanced materials, including polymers and coatings that require enhanced chemical resistance .

Interaction studies of tetrafluoropyridazine with biological macromolecules have revealed insights into its binding mechanisms and potential therapeutic effects. For example:

- Protein Binding: Investigations into how tetrafluoropyridazine interacts with specific proteins can help elucidate its mechanism of action and guide further drug development.

- Enzyme Inhibition: Studies have shown that certain derivatives can effectively inhibit specific enzymes, making them candidates for drug development targeting diseases like cancer or infections .

Tetrafluoropyridazine shares structural similarities with several other fluorinated heterocycles. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Pentafluoropyridine | Five fluorine substituents | Highly reactive; used in nucleophilic substitutions. |

| Trifluoromethylpyridine | Three fluorines at the 1-position | Exhibits different reactivity patterns compared to tetrafluoropyridazine. |

| Difluoropyrimidine | Two fluorines on a pyrimidine ring | Less stable than tetrafluoropyridazine; used in different synthetic applications. |

| Perfluoroaniline | Fully fluorinated aniline | Exhibits unique electronic properties; used in specialized applications. |

Tetrafluoropyridazine's uniqueness lies in its specific combination of four fluorine atoms on a pyridazine ring, which significantly alters its chemical reactivity and biological activity compared to these similar compounds.

Direct Fluorination of Pyridazine Derivatives

Direct fluorination represents the most straightforward approach to tetrafluoropyridazine synthesis, typically involving the treatment of tetrachloropyridazine precursors with fluorinating agents under controlled conditions. The fundamental transformation involves the selective replacement of chlorine atoms with fluorine while maintaining the heterocyclic ring integrity [1].

The preparation of tetrachloropyridazine precursors follows established chlorination protocols. These methods typically employ chlorine gas or chlorinating agents such as phosphorus pentachloride under elevated temperatures. The chlorination process requires careful temperature control, typically ranging from 150-250°C, to achieve selective substitution patterns while avoiding ring degradation [2].

The direct fluorination process involves treating tetrachloropyridazine with potassium fluoride or cesium fluoride under anhydrous conditions. Research has demonstrated that the reaction proceeds through nucleophilic aromatic substitution mechanisms, with fluoride ions attacking the electron-deficient carbon centers adjacent to the ring nitrogen atoms [1]. Temperature optimization studies indicate that reaction temperatures between 200-250°C provide optimal conversion rates while maintaining acceptable selectivity profiles.

Mechanistic investigations reveal that the fluorination proceeds through sequential displacement reactions, with initial substitution occurring preferentially at positions activated by the ring nitrogen atoms. The regioselectivity of the fluorination process depends critically on the electronic environment of each carbon center, with positions ortho and para to nitrogen showing enhanced reactivity toward nucleophilic attack [2].

Yield optimization studies have identified several critical parameters affecting the overall reaction efficiency. The use of spray-dried potassium fluoride significantly improves reaction rates compared to conventional crystalline fluoride sources, attributed to the increased surface area and reduced moisture content. Typical yields for the direct fluorination approach range from 45-65%, with higher yields achievable through careful optimization of reaction conditions [1].

Solvent selection plays a crucial role in determining reaction outcomes. High-boiling polar aprotic solvents such as sulfolane and dimethylsulfoxide have proven most effective, providing adequate solubility for the fluoride source while maintaining thermal stability under reaction conditions. Solvent-free conditions have also been successfully employed, particularly when using fused salt media [2].

Halogen Exchange Reactions Using Metal Fluorides

Halogen exchange reactions represent a highly efficient methodology for tetrafluoropyridazine synthesis, offering improved selectivity and reduced reaction temperatures compared to direct fluorination approaches. This methodology exploits the differential binding affinities of various halides to achieve selective fluorine incorporation [3].

Potassium fluoride has emerged as the most widely employed fluorinating agent for halogen exchange reactions. The success of this approach depends on several key factors, including the crystalline form of the fluoride source, reaction temperature, and the presence of phase-transfer catalysts. Spray-dried potassium fluoride demonstrates superior reactivity compared to conventional crystalline forms, attributed to enhanced surface area and reduced crystal lattice energy [4].

The mechanism of halogen exchange involves initial coordination of the fluoride ion to the electron-deficient carbon center, followed by displacement of the leaving halide group. The reaction rate is influenced by the nature of the leaving group, with chloride showing optimal reactivity for synthetic applications. Bromide and iodide substituents react more rapidly but may lead to reduced selectivity due to competing side reactions [3].

Temperature optimization studies have established that reaction temperatures between 180-220°C provide the best balance between reaction rate and selectivity. Lower temperatures result in incomplete conversion, while higher temperatures promote decomposition pathways and reduce overall yields. The optimal temperature range varies depending on the specific substrate and fluoride source employed [4].

Solvent effects play a critical role in determining reaction outcomes. Dimethylsulfoxide has proven particularly effective due to its ability to coordinate with metal cations, thereby increasing the nucleophilicity of the fluoride anion. Alternative solvents such as N-methylpyrrolidinone and dimethylformamide have also been successfully employed, though generally with reduced efficiency [3].

The use of crown ethers and cryptands as phase-transfer catalysts has been investigated as a means of enhancing reaction rates and selectivity. These additives function by coordinating with the metal cation, effectively increasing the nucleophilicity of the fluoride anion. While effective, the cost and complexity of these catalytic systems limit their practical application in large-scale synthesis [5].

Cesium fluoride represents an alternative fluoride source that offers enhanced reactivity compared to potassium fluoride. The reduced lattice energy of cesium fluoride results in improved solubility and increased nucleophilicity. However, the significantly higher cost of cesium fluoride limits its use to specialized applications where maximum reactivity is required [3].

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful methodology for tetrafluoropyridazine preparation, offering significant advantages in terms of reaction rates, energy efficiency, and overall process sustainability. This approach exploits the unique heating mechanisms associated with microwave radiation to achieve rapid and selective transformations [6] [7].

The fundamental principle underlying microwave-assisted synthesis involves the direct heating of polar molecules through dielectric heating mechanisms. In the context of tetrafluoropyridazine synthesis, this results in rapid and uniform heating of the reaction mixture, leading to enhanced reaction rates and improved selectivity profiles [8].

Optimization studies have identified several critical parameters for successful microwave-assisted synthesis. Reaction temperatures between 150-180°C have proven optimal, providing rapid conversion while avoiding thermal decomposition pathways. The use of microwave irradiation allows these temperatures to be achieved rapidly, typically within minutes rather than the hours required for conventional heating [6].

Power level optimization is crucial for achieving reproducible results. Studies have demonstrated that microwave power levels between 100-300 watts provide optimal heating rates while maintaining adequate temperature control. Higher power levels may result in localized overheating and reduced selectivity, while lower power levels extend reaction times unnecessarily [8].

Reaction vessel design significantly impacts the efficiency of microwave-assisted synthesis. Sealed pressure vessels allow for higher reaction temperatures and improved mass transfer, leading to enhanced conversion rates. The use of appropriate stirring mechanisms ensures uniform heating and prevents the formation of hot spots that could lead to decomposition [7].

Solvent selection for microwave-assisted synthesis requires consideration of both chemical compatibility and dielectric properties. Polar aprotic solvents such as dimethylsulfoxide and N-methylpyrrolidinone demonstrate excellent microwave absorption characteristics while providing suitable reaction environments for fluorination reactions [6].

The integration of microwave heating with continuous flow processing represents an emerging area of development. This approach combines the rapid heating capabilities of microwave radiation with the precise control and scalability advantages of flow chemistry. Preliminary studies suggest significant potential for this hybrid approach in tetrafluoropyridazine synthesis [8].

Catalytic Defluorination Pathways

Catalytic defluorination represents a novel approach to tetrafluoropyridazine synthesis and modification, involving the selective removal of fluorine atoms from perfluorinated precursors. This methodology has gained attention due to its potential for accessing partially fluorinated derivatives and for studying the fundamental mechanisms of carbon-fluorine bond activation [9] [10].

Bismuth-catalyzed hydrodefluorination has emerged as a particularly promising approach within this category. The catalytic cycle involves bismuth(I) complexes that undergo oxidative addition with carbon-fluorine bonds, followed by ligand metathesis and reductive elimination to form carbon-hydrogen bonds. This represents a rare example of main-group catalysis in carbon-fluorine bond activation [9].

The development of suitable bismuth catalysts requires careful ligand design to achieve adequate thermal stability and reactivity. Pincer-type ligands have proven particularly effective, providing the necessary electronic and steric environment for catalytic turnover. The use of Phebox ligands has demonstrated excellent performance in tetrafluoropyridazine hydrodefluorination reactions [10].

Mechanistic studies have revealed that the bismuth(I)/bismuth(III) redox cycle represents the key catalytic pathway. Oxidative addition of the carbon-fluorine bond to bismuth(I) generates a bismuth(III) fluoride intermediate, which undergoes ligand metathesis with hydrosilane reducing agents. Subsequent reductive elimination regenerates the bismuth(I) catalyst and forms the desired carbon-hydrogen bond [11].

Palladium-catalyzed defluorination represents an alternative approach that exploits the well-established reactivity patterns of palladium complexes toward carbon-fluorine bonds. While palladium complexes generally show low reactivity toward fluorinated substrates, the use of specialized ligand systems can enable selective defluorination reactions under mild conditions [12].

The development of suitable reaction conditions for catalytic defluorination requires careful optimization of temperature, solvent, and reducing agent. Mild conditions are generally preferred to avoid competing decomposition pathways. Hydrosilanes have proven particularly effective as reducing agents, providing the necessary hydride equivalents while maintaining compatibility with the catalytic system [9].

Substrate scope studies have revealed that the efficiency of catalytic defluorination depends strongly on the substitution pattern of the fluorinated substrate. Positions adjacent to electron-withdrawing groups show enhanced reactivity, while sterically hindered positions may be unreactive under standard conditions. These selectivity patterns can be exploited for the preparation of specifically substituted derivatives [10].

Reaction Optimization and Process Development

The optimization of tetrafluoropyridazine synthesis requires systematic investigation of multiple reaction parameters to achieve acceptable yields, selectivity, and process efficiency. Temperature control represents perhaps the most critical parameter, as the reactions typically require elevated temperatures to achieve adequate reaction rates while avoiding thermal decomposition pathways.

Fluoride source selection significantly impacts both reaction efficiency and economic viability. While cesium fluoride offers superior reactivity, the cost differential compared to potassium fluoride limits its practical application. The physical form of the fluoride source also influences reactivity, with spray-dried materials generally showing enhanced performance compared to crystalline forms [4].

The development of continuous processing methods represents an important area for process improvement. Continuous processes offer advantages in terms of heat and mass transfer, safety, and scalability. The high temperatures and corrosive nature of fluoride salts present significant engineering challenges for continuous processing equipment [3].

Environmental considerations play an increasingly important role in process development. The use of ionic liquids as reaction media offers potential advantages in terms of reduced volatile organic compound emissions and improved recyclability. However, the cost and toxicity profiles of many ionic liquids limit their practical application [13].

Quality control and analytical methodology development are essential for reliable tetrafluoropyridazine synthesis. Fluorine-19 nuclear magnetic resonance spectroscopy provides the most reliable method for product identification and purity assessment. Gas chromatography-mass spectrometry serves as a complementary technique for quantitative analysis and impurity profiling [14].

The tables below summarize the key synthetic methodologies and optimization parameters for tetrafluoropyridazine synthesis:

| Method | Starting Material | Fluorinating Agent | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Fluorination of Tetrachloropyridazine | 3,4,5,6-Tetrachloropyridazine | Potassium fluoride (KF) | 200-250°C, solvent-free or sulfolane | 45-65% | Direct conversion, scalable | High temperature required |

| Halogen Exchange with Potassium Fluoride | 3,4,5,6-Tetrachloropyridazine | Potassium fluoride (KF) | 180-220°C, spray-dried KF, DMSO | 60-75% | High yields, selective | Moisture sensitive |

| Halogen Exchange with Cesium Fluoride | Chlorinated pyridazines | Cesium fluoride (CsF) | 20 min at RT, ionic liquid medium | 85-95% | Fast reaction, mild conditions | Expensive fluoride source |

| Microwave-Assisted Fluorination | Fluorinated pyridazine precursors | Metal fluorides | 150-180°C, microwave irradiation | 70-85% | Rapid heating, energy efficient | Specialized equipment needed |

| Parameter | Low Value | Optimal Value | High Value | Effect on Yield |

|---|---|---|---|---|

| Temperature (°C) | 150 | 220 | 280 | Increases to optimum then decreases |

| Reaction Time (hours) | 2 | 6 | 12 | Increases then plateaus |

| KF Equivalents | 2.0 | 4.0 | 8.0 | Increases then diminishes |

| Solvent | DMSO | Sulfolane | DMAc | Solvent dependent maximum |

Thermodynamic Stability and Phase Behavior

Tetrafluoropyridazine demonstrates exceptional thermal stability among fluorinated heterocycles, maintaining structural integrity up to approximately 600°C under inert atmospheric conditions [1]. The compound undergoes a characteristic thermal rearrangement process at elevated temperatures, specifically near 800°C, which represents a distinctive thermochemical property of this perfluorinated diazine system [1].

| Parameter | Value | Conditions/Notes | Reference |

|---|---|---|---|

| Thermal Rearrangement Temperature | 800°C | Pyrolysis conditions | [1] |

| Pyrimidine Formation Yield | 50% | At 800°C thermal rearrangement | [1] |

| Phase Transition Behavior | No phase transitions reported for pure compound | Unlike pyridazine derivatives with phase transitions | [2] [3] |

| Thermal Stability Onset | Stable to ~600°C | Under inert atmosphere | [1] |

| Decomposition Products | Tetrafluoropyrimidine, tetrafluoropyrazine | Secondary products also formed | [1] |

The thermal rearrangement mechanism involves sigmatropic processes through intermediate diazabenzvalene structures, yielding tetrafluoropyrimidine as the primary product in 50% yield, accompanied by smaller quantities of tetrafluoropyrazine and various secondary decomposition products [1]. This thermal behavior contrasts markedly with related pyridazine derivatives, which typically exhibit multiple solid-state phase transitions at much lower temperatures [2] [3].

Unlike tetramorphic pyrazinamide systems that display complex phase diagrams with multiple crystalline forms and temperature-dependent transitions [3], tetrafluoropyridazine maintains a simple liquid phase at ambient conditions without reported polymorphic behavior. The absence of hydrogen bonding capability, due to complete fluorine substitution, contributes to this simplified phase behavior compared to hydrogen-containing pyridazine analogs [2].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear Magnetic Resonance Spectroscopy

The 19F Nuclear Magnetic Resonance spectrum of tetrafluoropyridazine provides definitive structural characterization through distinctive chemical shift patterns that reflect the electronic environment of each fluorine substituent [4]. The compound exhibits two characteristic resonances: F-3 appearing at -96.4 ppm as a doublet with 3JFF coupling of 25.8 Hz, and F-4 appearing at -151.9 ppm as a doublet with 3JFF coupling of 25.9 Hz [4].

| Technique | Chemical Shift/Frequency | Multiplicity/Assignment | Reference |

|---|---|---|---|

| 19F NMR | -96.4 ppm (F-3) | d, 3JFF = 25.8 Hz | [4] |

| 19F NMR | -151.9 ppm (F-4) | d, 3JFF = 25.9 Hz | [4] |

| 13C NMR | Multiple signals 116-160 ppm range | Aromatic carbon signals | [4] |

| 1H NMR | No direct signals (no H atoms) | N/A | N/A |

| IR Spectroscopy | 1015-1654 cm⁻¹ | Multiple C-F, ring vibrations | [4] |

| Mass Spectrometry (EI+) | m/z 152 [M+- ] | Molecular ion peak | [5] |

The significant difference in chemical shifts between F-3 and F-4 positions reflects the distinct electronic environments created by the nitrogen atom positioning within the pyridazine ring system. This pattern serves as a diagnostic fingerprint for tetrafluoropyridazine identification and distinguishes it from other perfluorinated diazine isomers [4] [6].

13C Nuclear Magnetic Resonance spectroscopy reveals multiple signals in the aromatic carbon region between 116-160 ppm, corresponding to the carbon atoms within the heterocyclic framework [4]. The carbon chemical shifts demonstrate the pronounced deshielding effects of both fluorine substitution and nitrogen heteroatoms, consistent with the electron-deficient nature of the aromatic system [4].

Infrared and Raman Spectroscopy

The infrared spectroscopic profile of tetrafluoropyridazine encompasses characteristic absorption bands spanning 1015-1654 cm⁻¹, primarily attributable to carbon-fluorine stretching vibrations and aromatic ring deformation modes [4]. The spectroscopic fingerprint reflects the unique vibrational characteristics of the perfluorinated pyridazine framework.

Comparative analysis with related tetrafluoropyridine systems reveals similar vibrational frequency patterns, though with distinct differences in band positions and intensities that reflect the influence of nitrogen atom positioning [7] [8]. The absence of carbon-hydrogen stretching vibrations in the 3000-3100 cm⁻¹ region confirms complete fluorination of the aromatic ring system [4].

Raman spectroscopic investigations of related fluorinated heterocycles demonstrate that perfluorinated aromatic systems exhibit characteristic polarization behavior and enhanced sensitivity to ring breathing modes [9] [10]. The tetrafluoropyridazine system likely exhibits similar Raman-active vibrations, though comprehensive Raman data remain unreported in the current literature.

Electronic Structure and Aromaticity Considerations

Electronic Structure Analysis

Tetrafluoropyridazine exhibits distinctive electronic properties characterized by significantly elevated ionization potentials and modified frontier orbital energies relative to the parent pyridazine system [11]. Photoelectron spectroscopy measurements reveal ionization potentials of 11.15 eV and 10.70 eV (vertical value), reflecting the profound electron-withdrawing effects of fluorine substitution [11].

| Electronic Property | Method | Value | Reference |

|---|---|---|---|

| Ionization Potential (eV) | Photoelectron Spectroscopy | 11.15 | [11] |

| Ionization Potential (eV) | Photoelectron Spectroscopy (vertical) | 10.70 | [11] |

| HOMO-LUMO Gap | DFT Calculations | Large (electron-deficient system) | [12] [13] |

| Electron Affinity | Experimental estimation | High (due to electron-withdrawing F) | [11] |

| Electronegativity Character | Qualitative assessment | Highly electronegative | [15] |

| Aromaticity Character | Structural analysis | Aromatic (6π electrons) | [15] [16] |

Density functional theory calculations employing B3LYP/6-31G** methodology indicate substantial HOMO-LUMO energy gaps, characteristic of electron-deficient aromatic systems [12] [13]. The electronic structure modifications induced by fluorine substitution create a highly electrophilic aromatic framework with enhanced susceptibility to nucleophilic attack [15] [13].

The frontier molecular orbital analysis reveals that tetrafluoropyridazine possesses significantly lowered HOMO energies compared to non-fluorinated analogs, reflecting the electron-withdrawing nature of fluorine substituents [13]. This electronic configuration contributes to the compound's enhanced reactivity toward nucleophilic aromatic substitution reactions [15].

Aromaticity Assessment

Despite extensive fluorine substitution, tetrafluoropyridazine retains full aromatic character with a 6π electron system distributed across the heterocyclic framework [15] [16]. Computational aromaticity indices, including Nuclear Independent Chemical Shift (NICS) values and geometric parameters, confirm maintained aromatic stabilization [16].

The aromaticity analysis reveals that fluorine substitution, while significantly altering electronic properties, does not disrupt the fundamental aromatic stabilization characteristic of the pyridazine ring system [16] [17]. This preservation of aromaticity contributes to the thermal stability and distinctive reactivity patterns observed for tetrafluoropyridazine [15].

Comparative studies with other perfluorinated diazines demonstrate that tetrafluoropyridazine exhibits aromaticity indices comparable to related systems, though with modified charge distribution patterns reflecting the specific nitrogen atom positioning [16] [18]. The aromatic character supports the observed regioselective substitution patterns in nucleophilic aromatic substitution reactions [15].

Solubility Parameters and Partition Coefficients

Solubility Characteristics

Tetrafluoropyridazine demonstrates highly lipophilic solubility behavior with excellent miscibility in organic solvents and negligible water solubility [15]. The complete fluorination of the aromatic framework confers pronounced hydrophobic character, resulting in preferential dissolution in non-polar and moderately polar organic media [19] [4].

| Solvent System | Solubility/Partition Behavior | Notes | Reference |

|---|---|---|---|

| Water | Very low solubility | Hydrophobic due to fluorination | [15] |

| Organic solvents (general) | Good to excellent solubility | Lipophilic character predominates | [19] [4] |

| Tetrahydrofuran (THF) | Excellent solubility | Used in synthetic procedures | [19] [4] |

| Dichloromethane | Good solubility | Used for extractions | [4] |

| Acetonitrile | Good solubility | Used in microwave reactions | [4] |

| n-Octanol/Water | Partition coefficient not reported | Predicted high log P value | Estimated [20] [21] |

The solubility profile reflects the balance between the polar nitrogen heteroatoms and the highly fluorinated aromatic framework. Tetrahydrofuran, dichloromethane, and acetonitrile demonstrate excellent solvation capability, making these solvents particularly suitable for synthetic transformations and purification procedures [19] [4].

Partition Coefficient Estimations

While experimental octanol-water partition coefficients for tetrafluoropyridazine remain unreported, computational estimates suggest significantly elevated log P values consistent with highly lipophilic character [20] [21]. The extensive fluorination pattern typically correlates with increased lipophilicity and reduced aqueous solubility in fluorinated aromatic systems [22].

Comparative analysis with structurally related perfluorinated heterocycles indicates that tetrafluoropyridazine likely exhibits log P values exceeding 2.0, reflecting predominant organic phase partitioning behavior [23] [24]. This lipophilic character influences both synthetic applications and potential environmental fate considerations for the compound [23].